3,5-Dimethyl-1-bromo-adamantane is a chemical compound classified as a brominated derivative of adamantane, characterized by the presence of bromine at the first position and two methyl groups at the third and fifth positions of the adamantane framework. This compound serves as an important intermediate in organic synthesis, particularly in the preparation of pharmaceuticals such as Memantine, which is used for treating Alzheimer's disease.
The compound has a CAS Registry Number of 941-37-7 and is recognized under various synonyms, including 1-bromo-3,5-dimethyladamantane and Memantine impurity D. It belongs to the class of halogenated hydrocarbons and is specifically categorized as a brominated adamantane derivative. Its molecular formula is , with a molecular weight of approximately 243.188 g/mol .
The synthesis of 3,5-Dimethyl-1-bromo-adamantane typically involves bromination reactions. One common method includes heating 1,3-dimethyladamantane with bromine in acetic acid at temperatures ranging from 50 to 55 degrees Celsius for approximately 12 hours .
Another method uses anhydrous aluminum trichloride as a catalyst with bromine in a dichloroethane solvent. The process can be outlined as follows:
The yield from these reactions can be quite high, often exceeding 90%, with purity levels around 99% as verified by gas chromatography .
The molecular structure of 3,5-Dimethyl-1-bromo-adamantane can be depicted as follows:
The compound features a rigid cage-like structure typical of adamantanes, with the bromine atom attached to one of the bridgehead carbons (C1) and methyl groups branching off from C3 and C5.
3,5-Dimethyl-1-bromo-adamantane participates in various organic reactions due to its reactive bromine atom. It can undergo nucleophilic substitution reactions where the bromine atom can be replaced by nucleophiles such as amines or alcohols.
For instance:
Additionally, it has been utilized in one-pot synthesis reactions involving dicarbonyl compounds derived from adamantanes .
The mechanism of action for compounds derived from 3,5-Dimethyl-1-bromo-adamantane primarily relates to its role as an intermediate in synthesizing Memantine. Memantine functions as an N-methyl-D-aspartate receptor antagonist that modulates glutamate activity in the brain.
This modulation helps prevent excitotoxicity associated with excessive glutamate levels in neurodegenerative conditions like Alzheimer's disease. The process involves several steps:
These properties make it suitable for various applications in organic chemistry .
3,5-Dimethyl-1-bromo-adamantane is primarily utilized in organic synthesis as an intermediate for producing pharmaceutical compounds like Memantine, which is critical for treating Alzheimer's disease. Its ability to participate in nucleophilic substitution reactions expands its utility in creating diverse chemical entities within medicinal chemistry.
In addition to its pharmaceutical applications, it has also been explored for use in synthesizing novel adamantane derivatives that may exhibit unique biological activities or improved pharmacological profiles .
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1